molecular formula C14H9FN2O B15009903 Quinazolin-4(3H)-one, 3-(2-fluorophenyl)-

Quinazolin-4(3H)-one, 3-(2-fluorophenyl)-

Cat. No.: B15009903
M. Wt: 240.23 g/mol
InChI Key: UQQDBFGCCOCPAG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorophenyl group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with anthranilic acid derivatives in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production of 3-(2-fluorophenyl)-3,4-dihydroquinazolin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has focused on its potential as a therapeutic agent for treating diseases like cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one share structural similarities with 3-(2-fluorophenyl)-3,4-dihydroquinazolin-4-one.

    Fluorophenyl Compounds: Other fluorophenyl-substituted heterocycles, such as 2-fluorophenylbenzimidazole and 2-fluorophenylpyridine, exhibit similar chemical properties.

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-3,4-dihydroquinazolin-4-one imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

3-(2-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C14H9FN2O/c15-11-6-2-4-8-13(11)17-9-16-12-7-3-1-5-10(12)14(17)18/h1-9H

InChI Key

UQQDBFGCCOCPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3F

Origin of Product

United States

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